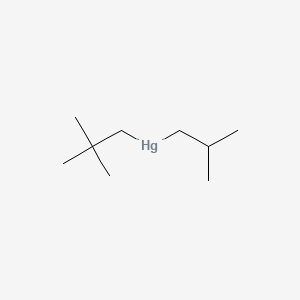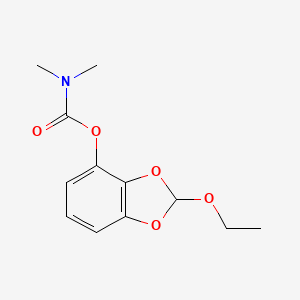
2-Methylpent-3-ene-1,2,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpent-3-ene-1,2,5-triol is an organic compound with the molecular formula C6H12O3 It is a triol, meaning it contains three hydroxyl (-OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpent-3-ene-1,2,5-triol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-methylpent-3-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpent-3-ene-1,2,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms halogenated compounds.
Aplicaciones Científicas De Investigación
2-Methylpent-3-ene-1,2,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylpent-3-ene-1,2,5-triol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bond is hydrogenated, resulting in the addition of hydrogen atoms to the carbon atoms involved in the double bond.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpent-2-ene-1,5-diol: Similar structure but with different positions of hydroxyl groups.
2-Methylpentane-1,2,4-triol: Another triol with a different arrangement of hydroxyl groups.
2-Pentene, 3-methyl-: An alkene with a similar carbon backbone but lacking the hydroxyl groups.
Propiedades
Número CAS |
59157-15-2 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-methylpent-3-ene-1,2,5-triol |
InChI |
InChI=1S/C6H12O3/c1-6(9,5-8)3-2-4-7/h2-3,7-9H,4-5H2,1H3 |
Clave InChI |
DDXGJRMFBPGEJM-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C=CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


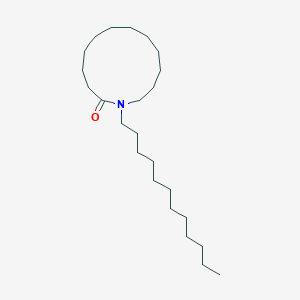
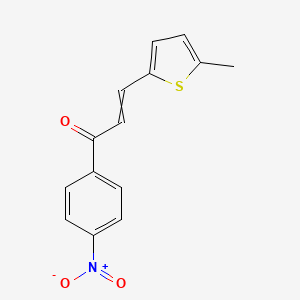
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


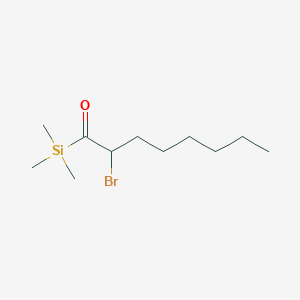

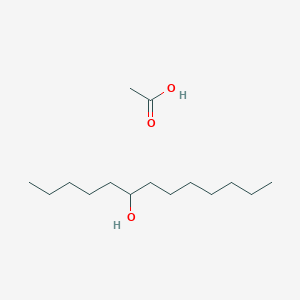
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)

